molecular formula C24H27N5O2 B11242953 (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B11242953
M. Wt: 417.5 g/mol
InChI Key: XJYJRHUBRJLAFW-UHFFFAOYSA-N
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Description

(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a complex organic compound that features a combination of morpholinopyrimidine and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone typically involves multiple steps, starting with the preparation of the morpholinopyrimidine and naphthalene intermediates. The key steps include:

    Formation of Morpholinopyrimidine Intermediate: This involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under reflux conditions to yield 4-methyl-6-morpholinopyrimidine.

    Formation of Piperazine Intermediate: The morpholinopyrimidine intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Coupling with Naphthalene: Finally, the piperazinyl derivative is coupled with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is unique due to its combination of morpholinopyrimidine and naphthalene moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C24H27N5O2/c1-18-16-22(27-12-14-31-15-13-27)26-24(25-18)29-10-8-28(9-11-29)23(30)21-7-6-19-4-2-3-5-20(19)17-21/h2-7,16-17H,8-15H2,1H3

InChI Key

XJYJRHUBRJLAFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5

Origin of Product

United States

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